Arteannuin H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

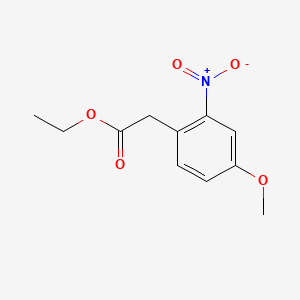

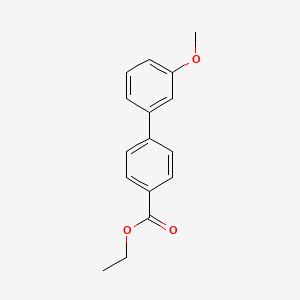

Arteannuin H is a compound with the molecular formula C15H22O3 and a molecular weight of 250.3 . It is derived from Artemisia annua, a plant that is also the source of other compounds like artemisinin . Arteannuin H is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Artemisinin .

Synthesis Analysis

The synthesis of Arteannuin H and related compounds has been a subject of research. For instance, previously unknown conjugates of the natural sesquiterpene lactone arteannuin B, which was isolated from Artemisia annua, were synthesized via Michael reactions with pharmacophoric amines . Another study integrated the full biosynthetic pathway of artemisinin, originating from Artemisia annua, into the moss Physcomitrella patens .

Molecular Structure Analysis

The molecular structure of Arteannuin H is described as (4R,4aR,4a1S,7R,7aS,10aS)-4,7-Dimethyl-10-methylenedecahydronaphtho [1,8-cd] [1,2]dioxepin-3 (4H)-one .

Chemical Reactions Analysis

Arteannuin H, like other compounds derived from Artemisia annua, can undergo various chemical reactions. For example, arteannuin B was found to undergo Michael reactions with pharmacophoric amines to produce previously unknown conjugates .

Physical And Chemical Properties Analysis

Arteannuin H is a compound with a molecular weight of 250.3 and a molecular formula of C15H22O3 . More detailed physical and chemical properties are not explicitly mentioned in the sources.

Wirkmechanismus

While the specific mechanism of action for Arteannuin H is not explicitly mentioned in the sources, it’s worth noting that artemisinin, a related compound, is known for its anti-malarial properties . It’s also been found to have significant effects against different diseases such as cancer, tuberculosis, autoimmune diseases, schistosomiasis, and viral diseases .

Zukünftige Richtungen

Artemisinin and its derivatives, including Arteannuin H, have shown potential in various areas beyond their well-known anti-malarial properties. They have demonstrated anti-cancer properties in both cell lines and animal models . With the collaborative efforts in the clinical pharmacology of artemisinins and novel synthesis of artemisinin analogues, it is likely that artemisinin-based drugs will become an important armamentarium impeding a number of diseases beyond malaria .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Arteannuin H involves a series of reactions starting from artemisinin.", "Starting Materials": [ "Artemisinin", "Methanesulfonic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Artemisinin is reacted with methanesulfonic acid and methanol to form artemisinin methyl ether.", "Artemisinin methyl ether is then reacted with sodium hydroxide to form arteannuin B.", "Arteannuin B is reacted with hydrochloric acid to form arteannuin C.", "Arteannuin C is reacted with sodium bicarbonate to form arteannuin D.", "Arteannuin D is reacted with ethyl acetate to form arteannuin E.", "Arteannuin E is reacted with hydrochloric acid to form arteannuin F.", "Arteannuin F is reacted with sodium bicarbonate to form arteannuin G.", "Arteannuin G is reacted with hydrochloric acid to form arteannuin H." ] } | |

CAS-Nummer |

207446-83-1 |

Produktname |

Arteannuin H |

Molekularformel |

C15H22O3 |

Molekulargewicht |

250.33 |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the significance of the biomimetic synthesis of Arteannuin H described in the paper?

A1: The paper focuses on a novel synthetic route to produce Arteannuin H, a sesquiterpene lactone, mimicking the natural biosynthetic pathway. [] This approach is significant because it allows for a more efficient and controlled synthesis compared to traditional methods. By understanding and replicating nature's strategy, researchers can potentially produce this compound and its derivatives in larger quantities for further investigation. This is particularly important because Arteannuin H and its related compounds have shown promising biological activities.

Q2: The paper mentions a "3,2-rearrangement of allylic hydroperoxides." What is the relevance of this rearrangement in the context of Arteannuin H synthesis?

A2: The 3,2-rearrangement of allylic hydroperoxides is a crucial step in the biosynthesis of Arteannuin H and other related compounds. [] This rearrangement, which involves the migration of a peroxide group within the molecule, leads to the formation of specific structural features characteristic of these sesquiterpene lactones. The researchers successfully replicated this rearrangement in their biomimetic synthesis, highlighting its importance in accessing the desired Arteannuin H structure. Understanding this rearrangement can further pave the way for synthesizing analogs with potentially enhanced biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)